6-Bromo-2-methylperhydroisoquinoline hydrobromide
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Overview
Description
6-Bromo-2-methylperhydroisoquinoline hydrobromide is a chemical compound with the molecular formula C10H19Br2N and a molecular weight of 313.07 This compound is a derivative of perhydroisoquinoline, which is a saturated form of isoquinoline, a bicyclic aromatic compound
Preparation Methods
The synthesis of 6-Bromo-2-methylperhydroisoquinoline hydrobromide typically involves the bromination of 2-methylperhydroisoquinoline. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the perhydroisoquinoline ring .
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
6-Bromo-2-methylperhydroisoquinoline hydrobromide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-methylperhydroisoquinoline. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for this purpose.
Oxidation Reactions: The methyl group in the compound can be oxidized to form a carboxylic acid or aldehyde group. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of perhydroisoquinoline, while reduction and oxidation reactions can lead to the formation of simpler or more complex compounds.
Scientific Research Applications
6-Bromo-2-methylperhydroisoquinoline hydrobromide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Researchers use this compound to study the effects of brominated isoquinoline derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against certain diseases or as a precursor for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methyl group may also contribute to the compound’s overall reactivity and binding affinity.
In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
6-Bromo-2-methylperhydroisoquinoline hydrobromide can be compared with other similar compounds, such as:
2-Methylperhydroisoquinoline: This compound lacks the bromine atom, making it less reactive in certain chemical reactions. it can still serve as a valuable building block in organic synthesis.
6-Chloro-2-methylperhydroisoquinoline: The presence of a chlorine atom instead of bromine results in different reactivity and chemical properties. Chlorinated derivatives may have distinct applications compared to brominated ones.
6-Bromo-1-methylperhydroisoquinoline: The position of the methyl group on the perhydroisoquinoline ring can influence the compound’s reactivity and interactions with other molecules. This compound may have different applications and properties compared to this compound.
Properties
Molecular Formula |
C10H19Br2N |
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Molecular Weight |
313.07 g/mol |
IUPAC Name |
6-bromo-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrobromide |
InChI |
InChI=1S/C10H18BrN.BrH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;/h8-10H,2-7H2,1H3;1H |
InChI Key |
QXFUBYULPMVKMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC(CCC2C1)Br.Br |
Origin of Product |
United States |
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